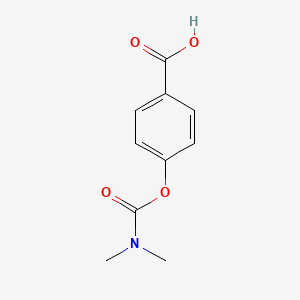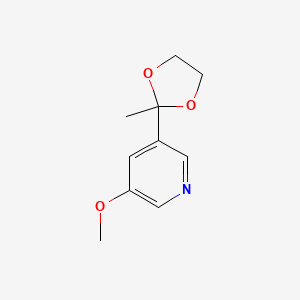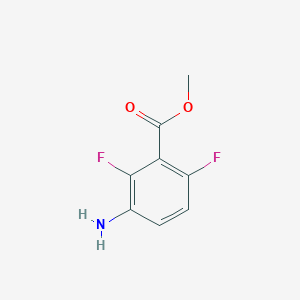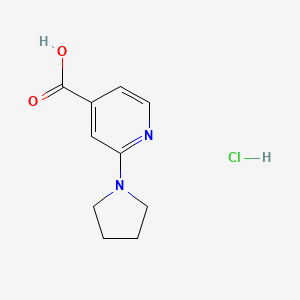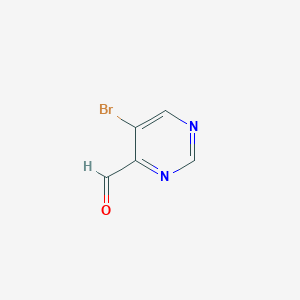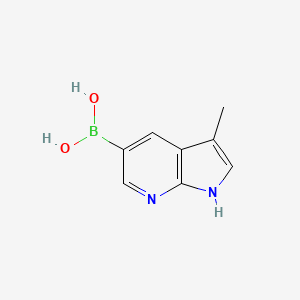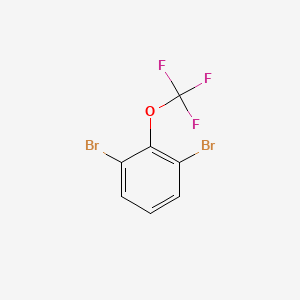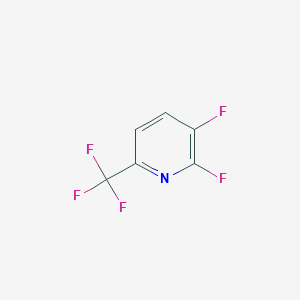
2,3-Difluoro-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“2,3-Difluoro-6-(trifluoromethyl)pyridine” is a heterocyclic compound and can be used as a pharmaceutical intermediate . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “this compound” is C6H2F5N . It contains a pyridine ring with fluorine atoms and a trifluoromethyl group attached to it .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in their structure . These properties are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Synthesis and Functionalization
2,3-Difluoro-6-(trifluoromethyl)pyridine plays a significant role in the synthesis of various chemical compounds. An important application is its use in the synthesis of pesticides, as outlined by Lu Xin-xin (2006). Additionally, this compound can undergo selective metalation and subsequent functionalization at different positions, leading to the production of variously functionalized pyridines and quinolines, as described by Schlosser & Marull (2003).
Halogen Substitution and Reaction Sequences
This compound is also utilized in halogen shuffling processes. For instance, when treated with specific reagents, it can be converted into various iodine derivatives, which serve as precursors for further chemical manipulations, as detailed by Mongin et al. (1998).
Applications in Coordination Chemistry and Complex Synthesis
This compound is significant in coordination chemistry, as explored by Halcrow (2005). It serves as a building block for synthesizing ligands that form complexes with various metals. These complexes can have unique properties like luminescence or unusual thermal and photochemical transitions.
Role in Crop Protection
In the field of agrichemicals, the trifluoromethyl pyridine structure, including derivatives of this compound, has been incorporated into molecules yielding significant biological properties. These compounds have been used in developing fungicides, herbicides, insecticides, and nematicides, highlighting their importance in crop protection, as discussed by Burriss et al. (2018).
Pharmaceutical and Biological Applications
There is evidence of this compound's use in pharmaceutical and biological research. Studies like those by Vural & Kara (2017) explore its spectroscopic and structural properties, which are crucial for developing pharmaceuticals and understanding biological interactions.
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence these properties .
Result of Action
It’s known that tfmp derivatives are used in the protection of crops from pests, suggesting they may have pesticidal effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-6-(trifluoromethyl)pyridine. It’s known that the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .
Orientations Futures
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Analyse Biochimique
Biochemical Properties
2,3-Difluoro-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical and agrochemical products. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of stable complexes, leading to either inhibition or activation of the enzyme’s catalytic function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific context. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Alternatively, it may activate enzymes by inducing conformational changes that enhance catalytic efficiency. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range elicits a significant biological response. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are mediated by enzymes such as cytochrome P450s, which play a pivotal role in the detoxification and elimination of xenobiotics. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to changes in overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, influencing its localization and accumulation. For instance, certain ATP-binding cassette (ABC) transporters may actively transport this compound across cellular membranes, affecting its bioavailability and distribution. The interaction with binding proteins can also modulate the compound’s stability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences or lipid modifications can direct this compound to the nucleus, mitochondria, or endoplasmic reticulum. The localization within these compartments can influence its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLBNMVDMAZSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)
